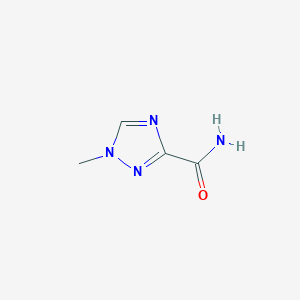
1-Methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with methylamine under mild conditions. This reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted techniques. This method significantly reduces reaction times and enhances yields. The reaction involves the use of esters and amines under neutral conditions, with toluene as the solvent .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-methyl-1H-1,2,4-triazole-3-amine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxamide: Lacks the methyl group, which can affect its reactivity and biological activity.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains an ester group instead of a carboxamide group, leading to different chemical properties and applications.
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxamide group enhances its versatility in various applications, making it a valuable compound in research and industry.
Biological Activity
1-Methyl-1H-1,2,4-triazole-3-carboxamide is a compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is part of the triazole family, which is known for its diverse pharmacological activities. The triazole ring contributes to its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules. This structural feature is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. For example, it has shown inhibitory effects on amidases and hydrolases which are involved in nitrogen metabolism.
- Cell Signaling Modulation : It influences key signaling pathways by modulating the activity of kinases and phosphatases, thereby affecting gene expression and cellular metabolism.
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit antifungal and antibacterial properties. Specifically, 5-chloro derivatives have demonstrated significant activity against pathogens like Candida albicans and Staphylococcus aureus. .
Table 1: Biological Activity Summary of this compound
Anticancer Activity
A study investigated the cytotoxic effects of various triazole derivatives on leukemia cell lines. The results indicated that certain derivatives exhibited a dose-dependent cytostatic effect, suggesting potential therapeutic applications in cancer treatment. Notably, compounds showed significant inhibition rates against acute lymphoblastic leukemia cells after 72 hours of exposure .
Anti-inflammatory Properties
Another study focused on the anti-inflammatory activity of triazole derivatives. Compounds were tested for their ability to inhibit COX enzymes (COX-1 and COX-2). Some derivatives demonstrated comparable or superior inhibition rates compared to standard anti-inflammatory drugs like indomethacin and celecoxib . This suggests that these compounds could be developed as safer alternatives with reduced ulcerogenic effects.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates that it is metabolized via cytochrome P450 enzymes. Its distribution within tissues is influenced by its hydrophobicity and binding affinity to proteins . Toxicological studies reveal that while low doses may promote beneficial metabolic effects, higher doses can lead to oxidative stress and cellular damage.
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3,(H2,5,9) |
InChI Key |
YDBCQGNEXYFIHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















